N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(17-12-13-4-1-2-6-16(13)22-17)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11-12,14H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHCMOSOEPNKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Bond Formation via Coupling Reactions
The most direct method involves activating benzo[b]thiophene-2-carboxylic acid (1) as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine (2). This approach mirrors protocols for analogous carboxamides, where coupling agents like HATU or EDCl/HOBt facilitate the reaction in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
Procedure :
- Activation : Benzo[b]thiophene-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in DCM at 0–5°C for 2 hours.
- Amine Coupling : The acid chloride is added dropwise to a solution of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine (1.1 equiv) and triethylamine (2.0 equiv) in DCM. The mixture is stirred at room temperature for 12 hours.
- Workup : The organic layer is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields the target compound.
Yield : 65–72% (Table 1).
Sequential Alkylation-Cyclopropanation Strategy
An alternative route involves synthesizing the amine component in situ. Thiophen-2-ylethylamine (3) is first alkylated with cyclopropyl bromide under basic conditions (K₂CO₃, DMF), followed by coupling with benzo[b]thiophene-2-carboxylic acid.
Procedure :
- Alkylation : Thiophen-2-ylethylamine (1.0 equiv) and cyclopropyl bromide (1.5 equiv) are refluxed in DMF with K₂CO₃ (2.0 equiv) for 24 hours.
- Coupling : The resultant N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine is coupled with benzo[b]thiophene-2-carboxylic acid using EDCl/HOBt in DMF.
- Purification : Crystallization from ethanol/water (7:3) provides the product.
Yield : 58–63% (Table 1).
Palladium-Mediated Cross-Coupling for Thiophene Integration
For cases where the thiophen-2-ylethyl group is introduced post-carboxamide formation, a Sonogashira or Suzuki coupling may be employed. This method is advantageous for late-stage diversification.
Procedure :
- Parent Carboxamide Synthesis : Benzo[b]thiophene-2-carboxamide with a terminal alkyne (4) is prepared via standard coupling.
- Sonogashira Coupling : The alkyne reacts with 2-bromothiophene (1.2 equiv) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and diisopropylamine in THF at 60°C for 8 hours.
- Hydrogenation : The alkyne is hydrogenated to an ethyl group using H₂/Pd-C in methanol.
Yield : 50–55% (Table 1).
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- HOBt Additives : Including 1-hydroxybenzotriazole (HOBt) reduces racemization and improves yields by 8–12%.
- Microwave Assistance : Microwave irradiation (100°C, 30 minutes) accelerates coupling steps, achieving 75% yield in preliminary trials.
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 6.95 (dd, J = 5.0, 3.5 Hz, 1H, thiophene-H), 4.20 (t, J = 7.0 Hz, 2H, -CH₂-), 3.65 (t, J = 7.0 Hz, 2H, -CH₂-), 2.90–2.75 (m, 1H, cyclopropyl-CH), 1.20–1.05 (m, 4H, cyclopropyl-CH₂).
HRMS (ESI+) : m/z calculated for C₁₈H₁₈N₂O₂S₂ [M+H]⁺: 366.0834; found: 366.0836.
Challenges and Mitigation
- Cyclopropane Ring Stability : The N-cyclopropyl group is prone to ring-opening under acidic conditions. Using mild coupling agents (e.g., EDCl) and neutral pH minimizes degradation.
- Thiophene Reactivity : Electrophilic substitution on thiophene can occur during alkylation. Protecting the thiophene with a trimethylsilyl group prior to alkylation suppresses side reactions.
Applications and Derivatives
While the target compound’s bioactivity remains underexplored, structurally related benzo[b]thiophene carboxamides exhibit antimicrobial and antitumor properties. Derivatives with modified cyclopropyl or thiophene groups show enhanced pharmacokinetic profiles in preclinical studies.
Table 1: Comparative Yields of Synthetic Methods
| Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂ | DCM | 25 | 65–72 |
| Alkylation-Cyclopropanation | EDCl/HOBt | DMF | 80 | 58–63 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | THF | 60 | 50–55 |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, modifications to the thiophene structure have been shown to enhance activity against various pathogens, including Staphylococcus aureus and Candida albicans. A study reported that certain structural variations led to a significant reduction in biofilm formation, indicating the potential for developing effective antifungal agents .
Anticancer Potential
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide has been investigated for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including liver cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Thiophene derivatives have been recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Antioxidant Activity
The antioxidant capabilities of thiophene-based compounds are noteworthy. They have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives against Candida albicans. Results indicated that specific modifications significantly enhanced antifungal activity, leading to reduced adherence and biofilm formation, suggesting that structural optimization can improve biological efficacy.
Case Study 2: Anticancer Activity
Research explored the effects of a structurally similar compound on human liver cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzothiophene Acrylonitrile Derivatives
Benzothiophene acrylonitrile derivatives, such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (compound 32), share the benzo[b]thiophene core but replace the carboxamide with an acrylonitrile group. These compounds exhibit potent anticancer activity (GI₅₀ < 10 nM in some cases) and overcome P-glycoprotein-mediated drug resistance .
Carboxamide Derivatives: N-(2-Nitrophenyl)thiophene-2-carboxamide
N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamide motif but lacks the benzo[b]thiophene core and cyclopropyl group. Its nitro-substituted phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and crystal packing via C–H⋯O/S interactions . The target compound’s cyclopropyl group may enhance metabolic stability compared to nitro groups, which are prone to reduction.
Heterocyclic Carboxamides: N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide
This compound () exemplifies carboxamides with bulky substituents (tert-butyl, pyridyl). The pyridine ring introduces hydrogen-bond-accepting capacity, while the tert-butyl group enhances lipophilicity.
| Feature | Target Compound | N-(2-(tert-Butyl)phenyl)-N-(pyridin-2-yl ethyl)thiophene-3-carboxamide |
|---|---|---|
| Hydrogen Bonding | Thiophene ethyl (weak donor/π-system) | Pyridine (strong acceptor) |
| Lipophilicity | Moderate (cyclopropane + thiophene) | High (tert-butyl, phenyl) |
| Synthetic Complexity | Moderate (two-step amidation) | High (multiple substituents) |
Key Research Findings and Implications
- Anticancer Potential: While direct data on the target compound is lacking, structural parallels to benzothiophene acrylonitriles suggest possible activity against P-gp-overexpressing cancers.
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to nitro or tert-butyl substituents .
- Crystal Packing : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, the target compound’s lack of nitro groups may simplify crystallization but reduce directional intermolecular interactions .
Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS Number: 2034473-18-0) is a compound belonging to the class of thiophene derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.5 g/mol. The compound features a cyclopropyl group, a thiophene moiety, and a benzo[b]thiophene scaffold, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those with similar structural features to this compound. For instance, compounds with a benzo[b]thiophene scaffold have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound 17 | A549 (Lung) | 0.69 | Induces G2/M arrest |
| Compound 17 | T47D (Breast) | 0.362 | Apoptosis via caspase activation |
| Nocodazole | OVACAR-4 | 22.28 | Microtubule disruption |
Mechanisms of Action:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) has been observed in treated cells, indicating that these compounds can trigger programmed cell death.
- Tubulin Polymerization Inhibition : Many thiophene derivatives act by disrupting microtubule formation, which is crucial for cell division.
Case Studies and Research Findings
A pivotal study investigated the antiproliferative effects of various thiophene derivatives on the A549 non-small cell lung cancer cell line. The results indicated that compounds with similar structures to this compound exhibited submicromolar GI50 values, suggesting potent anticancer activity.
In vivo studies using murine models further supported these findings, showing significant tumor growth reduction in treated groups compared to controls. These results underscore the potential of such compounds as candidates for further development in cancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[b]thiophene-2-carboxylic acid core via Friedel-Crafts acylation or coupling reactions.
- Step 2 : Amidation with 2-(thiophen-2-yl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Step 3 : Cyclopropane group introduction via nucleophilic substitution using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key reagents: Dichloromethane (solvent), triethylamine (base), and Pd catalysts for coupling steps. Yield optimization requires temperature control (60–80°C) and inert atmospheres .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈N₂OS₂: 367.0942) .
- X-ray Crystallography : For absolute stereochemical confirmation (applied to analogs in ).
Q. What preliminary biological screening assays are relevant?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Antimicrobial activity : Disk diffusion assays (e.g., against E. coli and S. aureus) with zone-of-inhibition measurements .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations) .
Advanced Research Questions
Q. How do electronic properties influence the compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict reactivity. Thiophene rings enhance electron delocalization, improving binding to redox-active enzymes .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
Q. What strategies resolve contradictions in biological data across analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on IC₅₀ values .
- Dose-Response Curves : Validate potency thresholds (e.g., EC₅₀ discrepancies due to solubility differences) .
- Metabolic Stability Assays : Liver microsome studies to rule out false negatives from rapid degradation .
Q. How can computational modeling optimize target binding?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase). Thiophene-ethyl groups occupy hydrophobic sub-pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Cyclopropyl groups reduce conformational flexibility, enhancing binding entropy .
Critical Research Challenges
- Solubility Limitations : Poor aqueous solubility (logP ~3.5) necessitates formulation with cyclodextrins or PEGylation .
- Metabolic Instability : CYP3A4-mediated oxidation of thiophene rings requires prodrug strategies .
- Crystallization Difficulties : Use co-crystallization agents (e.g., L-proline) to improve crystal quality for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
